molecular formula C18H20FN3O5S B2490727 N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251622-02-2

N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2490727
CAS RN: 1251622-02-2
M. Wt: 409.43
InChI Key: XJKQQEACXAXVGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including reactions like the Sonogashira cross-coupling, which is used to synthesize complex organic molecules with precision. For instance, compounds with structural similarities have been synthesized through meticulous reaction conditions to achieve high yield and specificity (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using advanced techniques like NMR, IR, and Mass spectral analysis. These methods provide insights into the compound's chemical framework, confirming the presence of functional groups and the overall molecular architecture (Kuznecovs, Baskevics, Orlova, Belyakov, Domračeva, Vorona, & Veinberg, 2020).

Scientific Research Applications

DNA and Protein Binding Studies

Research involving derivatives of N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has been conducted in the context of DNA and protein binding. Specifically, studies have synthesized novel paracetamol derivatives, including similar compounds, and explored their interactions with calf thymus DNA and bovine serum albumin (BSA). These studies reveal that such compounds can intercalate with DNA and exhibit strong binding with proteins, suggesting potential applications in biochemical and pharmaceutical research (Raj, 2020).

Synthesis and Pharmacological Activities

Another area of research focuses on the synthesis of related compounds and their pharmacological activities. For example, studies have synthesized thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with structural similarities to this compound. These compounds have been evaluated for their Src kinase inhibitory and anticancer activities, offering insights into potential therapeutic applications (Fallah-Tafti et al., 2011).

Antifungal and Antibacterial Agents

Compounds structurally related to this compound have been identified as potential antifungal and antibacterial agents. Research has identified derivatives that exhibit fungicidal activity against Candida and Aspergillus species. This suggests the potential of these compounds in developing new antifungal therapies (Bardiot et al., 2015).

Insecticidal Properties

The exploration of pyridine derivatives, structurally similar to this compound, has led to discoveries in the field of insecticides. These compounds have shown notable insecticidal activities against specific pests, such as the cowpea aphid, opening avenues for their use in agricultural pest control (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is not well-studied. It is closely related on a structural level to adrafinil and modafinil, but neither a pharmacological nor a safety-profile similarity should be assumed .

properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-20(15-6-4-14(19)5-7-15)17(23)13-21-8-2-3-16(18(21)24)28(25,26)22-9-11-27-12-10-22/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKQQEACXAXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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